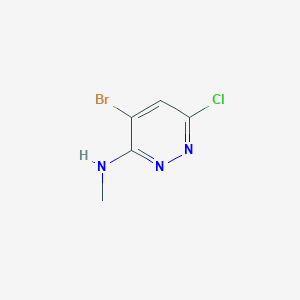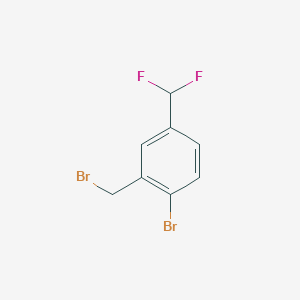
Propionyl-leupeptin hemisulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionyl-leupeptin hemisulfate is a synthetic derivative of leupeptin, a well-known protease inhibitor. This compound is particularly effective against serine and cysteine proteases, making it valuable in various biochemical and medical research applications. The molecular formula of this compound is C21H40N6O4 · 1/2H2SO4, and it has a molecular weight of 489.62 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Propionyl-leupeptin hemisulfate is synthesized through a series of peptide coupling reactions. The process typically involves the following steps:
Peptide Synthesis: The initial step involves the synthesis of the peptide chain, which includes the amino acids leucine and arginine. This is achieved using standard solid-phase peptide synthesis (SPPS) techniques.
Propionylation: The peptide is then propionylated by reacting it with propionic anhydride in the presence of a base such as triethylamine. This step introduces the propionyl group to the peptide.
Hemisulfate Formation: The final step involves the formation of the hemisulfate salt by reacting the propionylated peptide with sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the SPPS process. The propionylation and hemisulfate formation steps are scaled up using larger reaction vessels and more efficient mixing and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Propionyl-leupeptin hemisulfate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent amino acids and other fragments.
Oxidation: It can undergo oxidation reactions, particularly at the sulfur atom in the hemisulfate group.
Substitution: The propionyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
Hydrolysis: Produces amino acids such as leucine and arginine.
Oxidation: Results in oxidized derivatives of the original compound.
Substitution: Yields new acylated peptides with different functional groups.
科学的研究の応用
Propionyl-leupeptin hemisulfate is widely used in scientific research due to its potent protease inhibitory properties. Some of its key applications include:
Biochemistry: Used to study protease activity and inhibition in various biochemical assays.
Cell Biology: Helps in the investigation of protease functions in cellular processes, including apoptosis and signal transduction.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive protease activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of protease inhibitors for research and pharmaceutical applications.
作用機序
Propionyl-leupeptin hemisulfate exerts its effects by binding to the active sites of serine and cysteine proteases, thereby inhibiting their activity. This binding is typically reversible and competitive, meaning the inhibitor competes with the substrate for the active site. The inhibition of these proteases can disrupt various cellular processes, making it a valuable tool for studying protease functions and developing therapeutic strategies.
類似化合物との比較
Similar Compounds
Leupeptin: The parent compound, also a protease inhibitor but without the propionyl group.
Acetyl-leupeptin: Another derivative with an acetyl group instead of a propionyl group.
Aprotinin: A different protease inhibitor with a broader spectrum of activity.
Uniqueness
Propionyl-leupeptin hemisulfate is unique due to its specific propionyl modification, which can enhance its stability and specificity compared to leupeptin. This modification can also affect its solubility and interaction with proteases, making it a distinct and valuable tool in research.
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-2-(propanoylamino)pentanamide;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H40N6O4.H2O4S/c2*1-6-18(29)26-16(10-13(2)3)20(31)27-17(11-14(4)5)19(30)25-15(12-28)8-7-9-24-21(22)23;1-5(2,3)4/h2*12-17H,6-11H2,1-5H3,(H,25,30)(H,26,29)(H,27,31)(H4,22,23,24);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRQUQGVONEIAC-VFFZMTJFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O.CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82N12O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B8183789.png)
![Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester](/img/structure/B8183796.png)
![(2R)-2-amino-3-[formyl-(7-hydroxy-2-oxochromen-3-yl)amino]propanoic acid;hydrochloride](/img/structure/B8183804.png)



